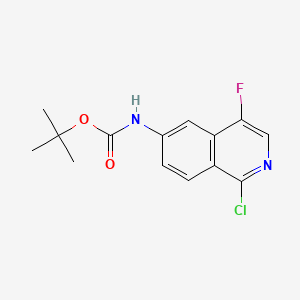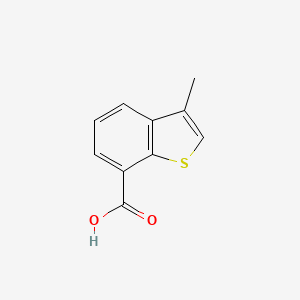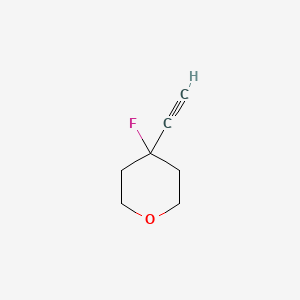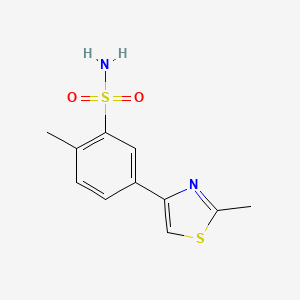![molecular formula C8H14O B13499971 rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S,7S)-bicyclo[510]octan-2-ol is a bicyclic compound with a unique structure that includes a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of cyclic azomethine ylides with alkenes, using a rhodium (II) complex/chiral Lewis acid binary system . This method allows for high diastereo- and enantioselectivity, producing optically active compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols.
Applications De Recherche Scientifique
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, depending on the functional groups present on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,7S)-8-((4-Nitrophenyl)sulfonyl)-3,5-dioxa-8-azabicyclo[5.1.0]octane
- rac-(1R,7S)-8-((2-Nitrophenyl)sulfonyl)-3,5-dioxa-8-azabicyclo[5.1.0]octane
- (1R,7S)-4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
Uniqueness
rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in various chemical reactions. This makes it a versatile compound for synthetic applications and research.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(1S,2R,7R)-bicyclo[5.1.0]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-2-1-3-6-5-7(6)8/h6-9H,1-5H2/t6-,7+,8-/m1/s1 |
Clé InChI |
HDHAVKJPOAAKFE-GJMOJQLCSA-N |
SMILES isomérique |
C1CC[C@H]([C@H]2C[C@H]2C1)O |
SMILES canonique |
C1CCC(C2CC2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


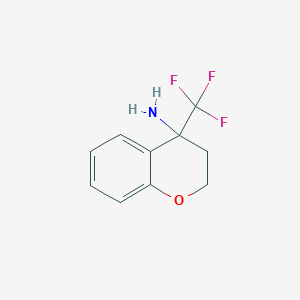

![2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B13499891.png)

![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)
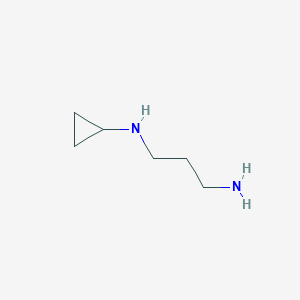
![2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13499923.png)


![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
